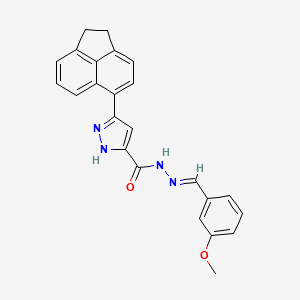![molecular formula C28H22N2O2 B11692200 4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol CAS No. 5596-13-4](/img/structure/B11692200.png)
4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyl group, a benzoxazole moiety, and an imino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazole Moiety: This can be achieved by the condensation of 5-methyl-2-aminophenol with an appropriate aldehyde under acidic conditions.
Synthesis of the Imino Linkage: The benzoxazole derivative is then reacted with 3-(5-methyl-1,3-benzoxazol-2-yl)benzaldehyde to form the imino linkage.
Introduction of the Benzyl Group: Finally, the benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino linkage can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and redox reactions, while the imino linkage can interact with nucleophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol: Characterized by the presence of a benzyl group, benzoxazole moiety, and imino linkage.
Benzyl methyl ketone: Contains a benzyl group and a ketone functional group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a benzyl group and a boronic ester moiety.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzoxazole moiety and an imino linkage makes it a versatile compound for various applications.
Propiedades
Número CAS |
5596-13-4 |
|---|---|
Fórmula molecular |
C28H22N2O2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
4-benzyl-2-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C28H22N2O2/c1-19-10-13-27-25(14-19)30-28(32-27)22-8-5-9-24(17-22)29-18-23-16-21(11-12-26(23)31)15-20-6-3-2-4-7-20/h2-14,16-18,31H,15H2,1H3 |
Clave InChI |
VZKHTHOHSXOUJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C=CC(=C4)CC5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11692119.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692125.png)
![{2-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11692132.png)
![N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide](/img/structure/B11692136.png)
![(4E)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692148.png)
![2,2'-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid](/img/structure/B11692155.png)
![N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide](/img/structure/B11692156.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B11692163.png)

![N'-{(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692168.png)

![2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11692179.png)
![2-(5-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11692186.png)

